molecular formula C16H16NO7P B14704057 p-Methoxyphenacyl p-nitrophenyl methylphosphonate CAS No. 21070-22-4

p-Methoxyphenacyl p-nitrophenyl methylphosphonate

Cat. No.: B14704057
CAS No.: 21070-22-4
M. Wt: 365.27 g/mol
InChI Key: CXUJPWFLLYPAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Methoxyphenacyl p-nitrophenyl methylphosphonate: is an organophosphorus compound that features both methoxyphenacyl and nitrophenyl groups attached to a methylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxyphenacyl p-nitrophenyl methylphosphonate typically involves the reaction of p-methoxyphenacyl bromide with p-nitrophenyl methylphosphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: p-Methoxyphenacyl p-nitrophenyl methylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is used as a reagent in organic synthesis, particularly in the study of phosphonate ester hydrolysis and substitution reactions .

Biology and Medicine: The compound’s structural features make it a potential candidate for studying enzyme interactions and inhibition mechanisms. It may also be explored for its potential use in drug development and as a biochemical probe.

Industry: In the plastics industry, this compound is used as a specialty chemical for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of p-Methoxyphenacyl p-nitrophenyl methylphosphonate involves its interaction with molecular targets through hydrolysis and substitution reactions. The compound’s phosphonate ester bond is susceptible to nucleophilic attack, leading to the formation of various hydrolysis products. These reactions are facilitated by the presence of electron-withdrawing groups, such as the nitrophenyl group, which enhances the compound’s reactivity .

Comparison with Similar Compounds

  • p-Nitrophenyl phenacyl methylphosphonate
  • p-Chlorophenacyl p-nitrophenyl methylphosphonate
  • p-Nitrophenacyl p-nitrophenyl methylphosphonate

Uniqueness: p-Methoxyphenacyl p-nitrophenyl methylphosphonate is unique due to the presence of both methoxy and nitrophenyl groups, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and make it a valuable tool in studying phosphonate ester chemistry .

Properties

CAS No.

21070-22-4

Molecular Formula

C16H16NO7P

Molecular Weight

365.27 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[methyl-(4-nitrophenoxy)phosphoryl]oxyethanone

InChI

InChI=1S/C16H16NO7P/c1-22-14-7-3-12(4-8-14)16(18)11-23-25(2,21)24-15-9-5-13(6-10-15)17(19)20/h3-10H,11H2,1-2H3

InChI Key

CXUJPWFLLYPAPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COP(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.